N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide
Description
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a sulfonamide group at position 2 and a chlorine substituent at position 8 of the tricyclic core.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c1-2-28-15-5-7-16(8-6-15)30(26,27)24-14-4-10-19-17(12-14)21(25)23-18-11-13(22)3-9-20(18)29-19/h3-12,24H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQERFJJUQQWYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withD2 dopamine receptors and 5-HT2 serotonin receptors . These receptors play crucial roles in the central nervous system, influencing mood, reward, and motor control.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide interacts with various enzymes and proteins. It is known to selectively inhibit the Dopamine D2 receptor, which plays a crucial role in the central nervous system. The nature of these interactions is primarily inhibitory.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving the Dopamine D2 receptor. This can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly the Dopamine D2 receptor. This binding leads to enzyme inhibition, which in turn results in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors.
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a neuroleptic agent and in the synthesis of other pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dibenzo oxazepine core with chloro and oxo functional groups. Its molecular formula is , with a molecular weight of approximately 400.8 g/mol. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Dopamine D2 Receptor Antagonism : The compound is believed to act as an antagonist at dopamine D2 receptors, which are crucial in regulating several neurological functions. This mechanism is particularly relevant for treating neuropsychiatric disorders such as schizophrenia.
- Antipsychotic Effects : Similar compounds have been investigated for their antipsychotic properties, showing efficacy in reducing symptoms of psychosis through modulation of neurotransmitter systems .
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclocondensation reactions involving substituted 2-aminophenols and 2-halobenzaldehydes under controlled conditions.
- Chlorination : The dibenzo[b,f][1,4]oxazepine core undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
- Sulfonamide Formation : Finally, the introduction of the sulfonamide group is performed via reaction with sulfonyl chlorides under basic conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the dibenzo[b,f][1,4]oxazepine class:
Comparison with Similar Compounds
Core Heteroatom Variations
- Target Compound : Contains an oxygen atom in the seven-membered oxazepine ring.
- Thiazepine Derivatives: 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (): Features a sulfur atom in the thiazepine ring and a 5-oxide group. The sulfur atom increases electron density and may enhance metabolic stability compared to oxygen .
Substituent Effects on the Aromatic Rings
Functional Group Impact on Pharmacological Properties
Sulfonamide Modifications
- 4-Ethoxy vs. 4-Fluoro () : The ethoxy group (electron-donating) may reduce binding affinity compared to fluorine (electron-withdrawing) but improve solubility due to increased polarity .
- N-Methyl vs.
Halogen Substituents
- Chloro (Target Compound) vs. Methyl () : Chlorine’s electronegativity enhances electrostatic interactions with receptors, while methyl groups prioritize lipophilicity and passive diffusion .
Q & A
Synthesis Optimization and Scalability
Q: What are the critical challenges in synthesizing N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide, and how can reaction conditions be optimized for high yield and purity? A: Synthesis involves multi-step reactions, including formation of the dibenzo[b,f][1,4]oxazepine core, sulfonamide coupling, and substituent functionalization. Key challenges include controlling regioselectivity during chlorination and avoiding side reactions in the sulfonamide linkage. Optimization strategies:
- Use continuous flow chemistry to enhance efficiency and scalability (e.g., reducing reaction time by 30–40%) .
- Employ catalytic systems (e.g., Pd/C or CuI) to improve coupling reactions .
- Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1H/13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Structural Characterization and Computational Modeling
Q: How can researchers resolve ambiguities in the stereochemical configuration of the dibenzo[b,f][1,4]oxazepine core? A: Advanced techniques are required:
- Single-crystal X-ray diffraction to determine absolute configuration, focusing on the chloro and ethoxy substituents’ spatial arrangement .
- DFT calculations (B3LYP/6-31G* level) to predict electronic properties and validate experimental NMR/IR data .
- Mass spectrometry (HRMS) for exact mass verification (e.g., m/z 449.08 [M+H]+) .
Bioactivity Contradictions and Structure-Activity Relationships (SAR)
Q: How do structural modifications (e.g., chloro vs. methoxy substituents) affect bioactivity, and why do conflicting results arise in enzyme inhibition assays? A: SAR studies on dibenzo[b,f][1,4]oxazepine derivatives show:
- The 8-chloro substituent enhances binding to hydrophobic enzyme pockets (e.g., SYK kinase inhibition, IC50 = 0.8 µM) , while 4-ethoxy groups improve solubility but may reduce affinity.
- Contradictions arise from assay conditions:
- pH-dependent activity : Sulfonamide ionization (pKa ~6.5) affects binding in buffers like Tris-HCl vs. PBS .
- Redox interference : The oxazepine core’s susceptibility to glutathione-mediated reduction in cellular assays may underestimate in vitro activity .
Mechanistic Studies for Enzyme Inhibition
Q: What experimental designs are recommended to elucidate the compound’s mechanism of action against tyrosine kinases? A: Combine biochemical and biophysical approaches:
- Kinetic assays : Measure IC50 under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to recombinant kinase domains .
- Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonding with catalytic lysine (e.g., K295 in SYK) .
Data Discrepancies in Solubility and Stability Profiles
Q: How can researchers reconcile conflicting solubility data reported in different solvents? A: Solubility depends on substituent polarity and crystalline form:
- High solubility in DMSO (>50 mg/mL) but poor aqueous solubility (<0.1 mg/mL) due to the hydrophobic dibenzo core .
- Polymorph screening : Use solvent-drop grinding with chloroform/ethanol to identify stable crystalline forms .
- Accelerated stability studies : Monitor degradation under 40°C/75% RH for 4 weeks; HPLC tracks sulfonamide hydrolysis (<5% degradation) .
Advanced Analytical Techniques for Impurity Profiling
Q: What methodologies are effective in identifying and quantifying synthetic byproducts? A: Employ orthogonal analytical strategies:
- LC-MS/MS with C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect trace impurities (LOQ = 0.1%) .
- NMR-guided isolation : Use preparative TLC to isolate impurities (>0.5% abundance) for structural elucidation .
- ICP-OES to quantify residual metal catalysts (e.g., Pd <10 ppm) .
In Vivo/In Vitro Translation Challenges
Q: Why does the compound show potent in vitro activity but limited efficacy in murine models? A: Address pharmacokinetic limitations:
- Metabolic stability : Incubate with liver microsomes (human vs. murine) to identify cytochrome P450-mediated oxidation (e.g., CYP3A4 hydroxylation) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., fu = 2–5% in human plasma) .
- Formulation strategies : Develop PEGylated nanoparticles to enhance bioavailability (e.g., 3-fold AUC increase in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
